molecular formula C17H12N2O5 B187940 (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 904-42-7

(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

Cat. No. B187940
CAS RN: 904-42-7
M. Wt: 324.29 g/mol
InChI Key: MVUBWJHIBMVYMD-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one, also known as MNOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study.

Mechanism Of Action

The mechanism of action of (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and the induction of apoptosis in cancer cells. (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has been shown to bind to the active site of bacterial transpeptidase, which is responsible for cross-linking the peptidoglycan chains in the bacterial cell wall, leading to cell death. In cancer cells, (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has been shown to induce cell cycle arrest and apoptosis by activating the caspase cascade and downregulating the expression of anti-apoptotic proteins.

Biochemical And Physiological Effects

(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has been shown to have several biochemical and physiological effects. In addition to its antimicrobial and anticancer activities, (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has been shown to possess anti-inflammatory and antioxidant properties. (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which are involved in the pathogenesis of various inflammatory and oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has several advantages for lab experiments. It is relatively easy and inexpensive to synthesize, and it has shown potent activity against a wide range of bacterial strains and cancer cell lines. However, (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has not been extensively studied in vivo, so its pharmacokinetics and toxicity profile are not well understood.

Future Directions

There are several future directions for the study of (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one. One area of interest is the development of (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one derivatives with improved solubility and bioavailability. Another area of interest is the study of the pharmacokinetics and toxicity profile of (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one in vivo. Additionally, (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has shown potential as a lead compound for the development of novel antimicrobial and anticancer agents, so further studies in this area are warranted. Finally, the anti-inflammatory and antioxidant properties of (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one suggest that it may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases, so further studies in this area are also warranted.
Conclusion:
In conclusion, (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has shown potent activity against a wide range of bacterial strains and cancer cell lines, and it possesses anti-inflammatory and antioxidant properties. However, (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has some limitations for lab experiments, and its pharmacokinetics and toxicity profile are not well understood. Future studies in the development of (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one derivatives, pharmacokinetics, and toxicity profile, and its potential applications in the treatment of various diseases are warranted.

Synthesis Methods

(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-methoxy-3-nitrobenzaldehyde and phenylacetic acid with urea in the presence of acetic acid and glacial acetic acid. The resulting product is then purified using recrystallization to obtain pure (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one.

Scientific Research Applications

(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has been studied extensively for its potential applications in various areas of scientific research. One of the most promising applications of (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is in the field of medicinal chemistry. (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has been shown to possess potent antimicrobial activity against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). Additionally, (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has exhibited significant anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer.

properties

CAS RN

904-42-7

Product Name

(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

Molecular Formula

C17H12N2O5

Molecular Weight

324.29 g/mol

IUPAC Name

(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C17H12N2O5/c1-23-15-8-7-11(10-14(15)19(21)22)9-13-17(20)24-16(18-13)12-5-3-2-4-6-12/h2-10H,1H3/b13-9-

InChI Key

MVUBWJHIBMVYMD-LCYFTJDESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)[N+](=O)[O-]

SMILES

COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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